1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dihydropyridine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of pharmaceutical and biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
It is known that thiazole derivatives can bind with high affinity to multiple receptors , which can lead to a variety of biological responses. The compound’s interaction with its targets can result in changes at the molecular level, which can then translate into observable effects at the cellular and organismal levels.
Biochemical Pathways
The compound may affect several biochemical pathways due to its broad range of biological activities. Thiazole derivatives have been found to influence a variety of pathways related to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The downstream effects of these pathway alterations can vary widely, depending on the specific target and the biological context.
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, given its potential to interact with multiple targets and pathways. For instance, some thiazole derivatives have been found to exhibit potent antioxidant activity , which could result in the neutralization of harmful free radicals and a reduction in oxidative stress at the cellular level.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which HMS3524I19 is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Synthesis of the dihydropyridine ring: The Hantzsch dihydropyridine synthesis is often employed, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Coupling of the thiazole and dihydropyridine rings: This step usually involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond between the two rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industry: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide: shares similarities with other thiazole and dihydropyridine derivatives, such as:
Uniqueness
Unique Structural Features: The combination of the thiazole and dihydropyridine rings in a single molecule is relatively rare, providing unique chemical and biological properties.
Distinct Biological Activities: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-4-6-13(7-5-12)11-20-9-2-3-14(16(20)22)15(21)19-17-18-8-10-23-17/h2-10H,11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRNZBPVCCLDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.